molecular formula C11H12ClN3O2 B4986440 N-(3-chlorophenyl)-N'-(propan-2-ylideneamino)oxamide

N-(3-chlorophenyl)-N'-(propan-2-ylideneamino)oxamide

Cat. No.: B4986440
M. Wt: 253.68 g/mol
InChI Key: QHXFRCBMLIZNPK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-(propan-2-ylideneamino)oxamide is a synthetic organic compound that features a chlorophenyl group and an oxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-(propan-2-ylideneamino)oxamide typically involves the reaction of 3-chloroaniline with an appropriate oxalyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(propan-2-ylideneamino)oxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxamides or other derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be studied for its interactions with biological molecules.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(3-chlorophenyl)-N’-(propan-2-ylideneamino)oxamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)oxamide: Lacks the propan-2-ylideneamino group.

    N-(propan-2-ylideneamino)oxamide: Lacks the chlorophenyl group.

Uniqueness

N-(3-chlorophenyl)-N’-(propan-2-ylideneamino)oxamide is unique due to the presence of both the chlorophenyl and propan-2-ylideneamino groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-N'-(propan-2-ylideneamino)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-7(2)14-15-11(17)10(16)13-9-5-3-4-8(12)6-9/h3-6H,1-2H3,(H,13,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXFRCBMLIZNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(=O)NC1=CC(=CC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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